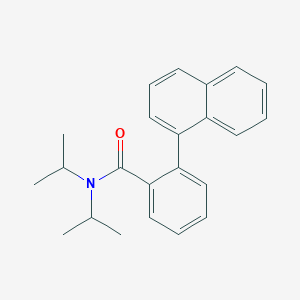

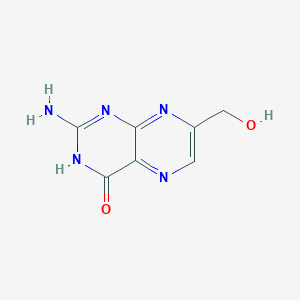

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pteridines, including structures similar to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one, involves various strategies. Notably, Sugimoto et al. (1979) explored the synthesis of some 2-pyrimidinyl- and 2-pteridinyl-amino acids, demonstrating the versatility of pteridine derivatives through amino acid residue incorporation at the 2-position. This approach provides a foundation for understanding the synthetic pathways applicable to 2-amino-7-(hydroxymethyl)pteridin-4(3H)-one (Sugimoto et al., 1979).

科学的研究の応用

Mass Spectral Analysis in Biochemistry

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, as part of the substituted pteridines group, has been analyzed using mass spectrometry for structure confirmation and purity assessment in biochemical studies. This analysis has been crucial in understanding the properties and roles of these compounds in biological systems, especially as they exhibit cofactor and inhibitory properties with enzymes like phenylalanine hydroxylase (Williams & Ayling, 1973).

Cofactor in Enzymatic Reactions

In the field of enzymology, substituted pyrimidines, which are structurally related to 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one, have been found to act as cofactors for enzymes like phenylalanine hydroxylase. This discovery has expanded our understanding of the molecular mechanisms of enzyme action and the potential for biochemical modulation (Bailey & Ayling, 1978).

Photophysical and Photosensitizing Properties

In photochemistry, 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one has been studied for its photophysical and photosensitizing properties. These studies have implications in understanding the behavior of natural pigments under different light conditions, which is crucial for various biological and environmental applications (Chahidi et al., 1981).

Synthesis and Reactivity in Organic Chemistry

This compound has also been a subject of interest in organic chemistry, particularly in the synthesis and reactivity studies involving pteridines. These studies have led to the development of new synthetic pathways and understanding the chemical behavior of pteridines, which are important in pharmaceutical and chemical industries (Steinlin, Sonati & Vasella, 2008).

Biochemical Synthesis and Metabolism

In the field of biochemistry, the synthesis and metabolism of derivatives of 2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one have been explored, especially in relation to their presence and roles in biological organisms like bacteria and Drosophila melanogaster. These studies contribute to our understanding of metabolic pathways and biochemical synthesis in living organisms (Goto, Ohno, Forrest & Lagowski, 1965).

特性

IUPAC Name |

2-amino-7-(hydroxymethyl)-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)9-1-3(2-13)10-5/h1,13H,2H2,(H3,8,10,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQIXXSMVJATAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=O)NC(=N2)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-(hydroxymethyl)pteridin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)

![Toluene, [3H]](/img/structure/B1144558.png)